molecular formula C9H10N2O3 B1664885 p-Aminohippuric acid CAS No. 61-78-9

p-Aminohippuric acid

Cat. No.: B1664885
CAS No.: 61-78-9
M. Wt: 194.19 g/mol
InChI Key: HSMNQINEKMPTIC-UHFFFAOYSA-N
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Description

4-Aminohippuric acid (4-AHA), chemically known as N-(4-aminobenzoyl)glycine (C₉H₁₀N₂O₃; CAS 61-78-9), is a glycine-conjugated metabolite derived from para-aminobenzoic acid (PABA). It is synthesized in the liver via two pathways: (1) direct conjugation of PABA with glycine, or (2) N-acetylation of PABA followed by glycine conjugation to form 4-acetamidohippuric acid . 4-AHA plays diverse roles in physiology and diagnostics:

  • Gut Microbiota Regulation: Correlated with Lactobacillus abundance, 4-AHA modulates fatty acid oxidation pathways and is linked to cognitive health .
  • Biomarker Potential: Elevated in urinary exosomes of cardiovascular (CV) risk patients (p = 0.0045) and identified as a biomarker for benzene-induced toxicity (p < 0.05) .
  • Pharmacological Applications: Serves as a precursor for azo dyes, oxazolone derivatives, and luminescent zinc complexes .

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]acetic acid
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InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)
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InChI Key

HSMNQINEKMPTIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N
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Molecular Formula

C9H10N2O3
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DSSTOX Substance ID

DTXSID7022590
Record name Aminohippuric acid
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Molecular Weight

194.19 g/mol
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Physical Description

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline], Solid
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Solubility

Slightly soluble, SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/, 1 G SOL IN 45 ML WATER, SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL, PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP, For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page., 13 mg/mL
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

NEEDLES FROM HOT WATER, PRISMS FROM WATER, WHITE, CRYSTALLINE POWDER

CAS No.

61-78-9, 94-16-6
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Melting Point

199-200 °C, 198-199 °C, 198.5 °C
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Preparation Methods

Synthetic Routes for 4-Aminohippuric Acid

Cyanoacetic Acid and Urea Condensation Method

The most extensively documented synthesis, as per a 2014 patent, employs cyanoacetic acid, urea, and acetic anhydride in a three-step condensation, cyclization, and purification sequence.

Reaction Mechanism and Steps
  • Condensation : Cyanoacetic acid (0.5 mol), urea (0.6 mol), and acetic anhydride (0.75–1.0 mol) are heated at 100°C for 2–3 hours, forming an intermediate cyanoacetylurea derivative.
  • Cyclization : Post vacuum distillation to remove acetic acid and excess acetic anhydride, sodium hydroxide (3.5 mol, 50% w/w) is added at 50–60°C to hydrolyze the intermediate into 4-aminohippuric acid.
  • Acidification and Purification : Hydrochloric acid adjusts the pH to 7, precipitating the crude product. Acetone (500–800 g) is introduced at 20°C to crystallize the compound, followed by centrifugation to isolate pure 4-aminohippuric acid.
Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Molar Ratios : Excess acetic anhydride (1.2–2.0 equivalents relative to cyanoacetic acid) ensures complete acetylation, minimizing side products.
  • Temperature Control : Maintaining 100°C during condensation prevents premature decomposition of reactants.
  • Alkaline Hydrolysis : A 2-hour incubation with NaOH at 50–60°C optimizes cyclization efficiency.

Table 1. Synthetic Parameters and Outcomes Across Patent Embodiments

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Cyanoacetic acid (mol) 0.5 0.5 0.5
Acetic anhydride (mol) 1.0 0.75 1.0
Urea (mol) 0.6 0.6 0.6
Reaction time (h) 2 2 3
NaOH (mol) 3.5 3.5 3.5
Acetone (g) 500 500 800
Yield (g) 62.8 63.7 62.2
Purity (%) 99.4 99.0 99.5
Yield (%) 98.3 98.2 97.5

Alternative Synthetic Pathways

While the cyanoacetic acid route dominates industrial production, academic studies have explored derivatization strategies. For instance, 4-aminohippuric acid serves as a precursor for azo dyes and Schiff bases via diazotization and condensation reactions. However, these methods focus on downstream modifications rather than the core synthesis of the parent compound.

Purification and Isolation Techniques

Post-synthesis, the crude product is purified via double solvent crystallization using acetone-water systems. Centrifugation at 20°C separates crystalline 4-aminohippuric acid with >99% purity, while the acetone-rich filtrate is recycled for subsequent batches, enhancing cost-efficiency.

Analytical Characterization

Quality control protocols for 4-aminohippuric acid involve:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by detecting residual reactants or byproducts.
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic peaks for the glycine moiety (δ 3.65 ppm, -CH₂-) and aromatic protons (δ 7.95–7.24 ppm).
  • Infrared Spectroscopy (IR) : Identifies amide carbonyl stretches at ~1684 cm⁻¹ and N-H bends at ~3162 cm⁻¹.

Industrial-Scale Production Considerations

Scalability of the patent method is evidenced by consistent yields (>97%) across kilogram-scale batches. Key industrial adaptations include:

  • Solvent Recovery Systems : Distillation units reclaim acetone, reducing raw material costs.
  • Automated pH Control : Ensures reproducible acidification to pH 7, minimizing batch variability.

Chemical Reactions Analysis

Types of Reactions

Aminohippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of aminohippuric acid, which can be used for further chemical synthesis or as intermediates in pharmaceutical applications .

Scientific Research Applications

Measurement of Renal Plasma Flow

PAH is primarily utilized in clinical settings to measure effective renal plasma flow (ERPF) and assess the functional capacity of the renal excretory system. The compound is filtered by the glomeruli and actively secreted by the proximal tubules, making it an effective marker for renal function. Its high clearance rate allows for accurate assessment of renal capabilities.

  • Mechanism : PAH is administered intravenously, where it undergoes filtration and secretion. The renal extraction ratio of PAH in healthy individuals is approximately 0.92, indicating that nearly all PAH is removed from the bloodstream during a single pass through the kidneys .
ParameterValue
Renal Extraction Ratio (ER)~0.92
Clearance RateHigh
Administration RouteIntravenous

Radiopharmaceutical Applications

Recent studies have explored the use of PAH as a radiopharmaceutical agent, particularly in peptide receptor radiotherapy (PRRT) for neuroendocrine tumors. PAH coinfusion has been shown to improve kidney protection during treatment with radiolabeled compounds such as 177Lu DOTATOC^{177}\text{Lu DOTATOC}.

  • Case Study : In a study involving twelve patients with metastatic gastroenteropancreatic neuroendocrine tumors, PAH was used as a protective agent during PRRT. Results indicated no significant changes in renal function markers when PAH was administered compared to standard amino acid infusions .
Treatment CyclePAH Group (n=15)AA Group (n=15)
Mean Creatinine Level (mg/dL)No change (p ≥ 0.20)Significant increase (p < 0.01)
Kidney Absorbed Dose Coefficient (Gy/GBq)0.60 ± 0.140.53 ± 0.16

Drug Interaction Studies

PAH has been investigated for its role in drug interactions, particularly concerning organic anion transporters in the kidneys. For instance, coadministration of PAH has been shown to alter the clearance rates of other drugs like penicillin due to competition for renal transport mechanisms.

  • Mechanism : PAH competes with other drugs for organic anion transporters (OATs), influencing their pharmacokinetics and therapeutic efficacy .

Protein-Ligand Interaction Studies

Research utilizing ligand-based NMR methods has highlighted PAH's utility in studying protein-ligand complexes, providing insights into molecular interactions critical for drug development .

Summary of Findings

4-Aminohippuric acid serves multiple roles in both clinical and research contexts:

  • Renal Function Assessment : Accurate measurement of ERPF.
  • Radiotherapy Support : Enhances kidney protection during radiopharmaceutical treatments.
  • Drug Interaction Insights : Aids in understanding pharmacokinetic profiles through transporter interactions.
  • Molecular Studies : Facilitates research on protein-ligand dynamics.

Mechanism of Action

Aminohippuric acid is filtered by the glomeruli and actively secreted by the proximal tubules in the kidneys. At low plasma concentrations, an average of 90 percent of aminohippuric acid is cleared by the kidneys from the renal bloodstream in a single circulation. This high clearance rate makes it ideally suited for measuring effective renal plasma flow. It is essentially non-toxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hippuric Acid (Benzoylglycine)

  • Structure: N-Benzoylglycine (C₉H₉NO₃; CAS 495-69-2) lacks the para-amino group present in 4-AHA.
  • Metabolic Role: A general detoxification product of aromatic compounds (e.g., benzoate), excreted in urine.
  • Biomarker Utility : Elevated in ADHD and uremic pruritus but lacks the specificity of 4-AHA for CV risk or benzene toxicity .

4-Acetamidohippuric Acid

  • Synthesis : Formed via N-acetylation of 4-AHA using acetic anhydride .
  • Functional Difference : Less studied as a biomarker but serves as an intermediate in PABA metabolism .

4-Hydroxymandelic Acid (HMA)

  • Structure: A mandelic acid derivative (C₈H₈O₄; CAS 90-64-2) with a hydroxyl group instead of an amino group.
  • Applications : Used alongside 4-AHA as a template molecule in molecularly imprinted polymers (MIPs) for detecting clenbuterol metabolites .

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS No. Key Roles Distinctive Features vs. 4-AHA
4-Aminohippuric Acid C₉H₁₀N₂O₃ 61-78-9 CV risk biomarker, benzene toxicity indicator, drug precursor Para-amino group enhances specificity in pathways
Hippuric Acid C₉H₉NO₃ 495-69-2 General detox metabolite, ADHD biomarker Lacks amino group; broader metabolic origin
4-Acetamidohippuric Acid C₁₁H₁₂N₂O₄ N/A PABA metabolism intermediate Acetylated form reduces reactivity
4-Hydroxymandelic Acid C₈H₈O₄ 90-64-2 MIP template for clenbuterol detection Hydroxyl group; different conjugation pathways

Comparison with Functionally Similar Compounds

N-1-Methylnicotinamide

  • Role in CV Risk : Co-identified with 4-AHA in urinary exosomes (p < 0.0001). While 4-AHA increases in CV risk, N-1-methylnicotinamide decreases, reflecting its anti-inflammatory properties .
  • Structural Difference : A pyridine derivative (C₇H₉N₂O⁺) unrelated to benzoic acids.

Citric Acid

  • Metabolic Interaction: Decreases in CV risk exosomes (p < 0.0001), contrasting with 4-AHA’s elevation. Unlike 4-AHA, it is central to the Krebs cycle and lacks diagnostic specificity .

Vanillic Acid

  • Gut Microbiota Correlation: Both 4-AHA and vanillic acid are enriched in Lactobacillus-associated pathways, but vanillic acid is a phenolic acid (C₈H₈O₄) without glycine conjugation .

Table 2: Functional Biomarker Performance

Biomarker Condition Studied Sample Type Change (vs. Control) Specificity to Condition
4-Aminohippuric Acid Cardiovascular Risk Urinary Exosomes ↑ (p = 0.0045) High
Hippuric Acid Uremic Pruritus Serum ↑ (AUC = 0.899) Moderate
N-1-Methylnicotinamide Cardiovascular Risk Urinary Exosomes ↓ (p < 0.0001) Moderate
Hypoxanthine Benzene Toxicity Urine ↑ (p < 0.05) Low (co-biomarker)

Azo Dyes and Oxazolones

  • 4-AHA Derivatives : Diazotized 4-AHA forms azo dyes with antimicrobial and antioxidant properties (e.g., compound 24: MIC = 8 µg/mL against E. coli) .
  • Comparison to Other Precursors : Unlike aniline-based dyes, 4-AHA-derived dyes exhibit enhanced water solubility due to the glycine moiety .

Metal Complexes

  • Zinc Complex : [Zn₂(AMA)₂(Phen)₄]·14H₂O (AMA = 4-AHA) shows luminescent properties, whereas hippurate complexes are less studied .

Biological Activity

4-Aminohippuric acid (AHA), a derivative of hippuric acid, is an acyl glycine primarily involved in renal function and metabolism. This compound has garnered attention for its biological activities, particularly in renal plasma flow measurement and its role in the transport of various organic anions. This article explores the biological activity of 4-aminohippuric acid, supported by data tables, case studies, and detailed research findings.

4-Aminohippuric acid is synthesized from the conjugation of p-amino benzoic acid with glycine. It is primarily excreted by the kidneys, where it plays a crucial role in measuring effective renal plasma flow (ERPF). The renal handling of AHA involves its uptake into proximal tubular cells through organic anion transporters (OATs), specifically OAT1 and OAT3, which facilitate the exchange of AHA with intracellular dicarboxylates like α-ketoglutarate .

The biological activity of 4-aminohippuric acid can be summarized through its mechanisms:

  • Renal Excretion : AHA is utilized in clinical settings to assess renal function. Its clearance from plasma is nearly complete after a single pass through the kidneys, making it a reliable marker for evaluating renal plasma flow .
  • Transport Functions : AHA is involved in the transport of various compounds across renal tubular membranes, including prostaglandins and neuroactive metabolites. It aids in detoxifying drugs and xenobiotics by facilitating their renal excretion .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-aminohippuric acid:

Study Findings Methodology Reference
Study on Renal Plasma FlowEstablished AHA as a reliable marker for ERPFCapillary electrophoresis
Transport Mechanism AnalysisDemonstrated involvement in transporting PGE2 and PGF2αIn vitro assays on kidney cells
Interaction with Other DrugsEvaluated effects on drug clearance (e.g., fexofenadine)Pharmacokinetic studies
Functional Capacity AssessmentCorrelated AHA levels with tubular function metricsClinical trials with healthy subjects

Case Studies

  • Clinical Evaluation of Renal Function : A study assessed the effectiveness of 4-aminohippuric acid in measuring ERPF in patients with varying degrees of kidney function. Results indicated that AHA clearance correlated well with traditional markers like creatinine clearance, supporting its use as a diagnostic tool for renal impairment .
  • Drug Interaction Studies : Research involving the co-administration of AHA and fexofenadine showed that AHA could significantly alter the pharmacokinetics of fexofenadine by inhibiting its renal excretion. This highlights AHA's role in drug interaction dynamics within renal systems .

Q & A

Q. What experimental protocols are recommended for measuring renal plasma flow (RPF) using 4-Aminohippuric Acid (PAH)?

PAH is a diagnostic agent for assessing RPF due to its high renal clearance via active secretion by proximal tubules. At low plasma concentrations (1–2 mg/100 mL), ~90% of PAH is cleared in a single pass through the kidneys. To measure RPF, administer PAH intravenously and collect timed urine and blood samples. Calculate clearance using the formula: RPF=Urinary PAH concentration×Urine flow ratePlasma PAH concentration\text{RPF} = \frac{\text{Urinary PAH concentration} \times \text{Urine flow rate}}{\text{Plasma PAH concentration}}. Ensure concurrent measurement of glomerular filtration rate (GFR) via inulin clearance for accurate tubular secretion analysis .

Q. How should PAH be prepared and stored to ensure stability in renal function studies?

PAH is stable as a white to off-white solid when stored at -20°C. For solubility, use DMSO (≥25 mg/mL) or slightly soluble aqueous/ethanol solutions. Avoid prolonged exposure to light or moisture to prevent degradation. Centrifuge dissolved solutions to remove particulates before intravenous administration .

Q. What are the key physicochemical properties of PAH relevant to pharmacokinetic studies?

PAH (C₉H₁₀N₂O₃; MW 194.19) has a purity ≥95% (HPLC). Its structure includes a glycine amide linked to p-aminobenzoic acid, enabling selective interaction with organic anion transporters (OATs). The compound’s slight solubility in water and ethanol necessitates solvent optimization for in vivo applications .

Q. How does PAH serve as a substrate for organic anion transport (OAT) systems in renal studies?

PAH binds to OAT1 and OAT3 transporters in proximal tubules, facilitating active secretion. Experimental protocols often use competitive inhibition assays with probenecid to validate OAT-specific uptake. Measure transport kinetics (e.g., KmK_m, VmaxV_{max}) using isolated renal tubules or transfected cell lines .

Advanced Research Questions

Q. How can computational methods optimize the design of molecularly imprinted polymers (MIPs) for PAH detection?

Density functional theory (DFT) and atoms-in-molecules (AIM) analyses predict template-monomer interactions in MIP synthesis. For PAH, prioritize monomers with hydrogen-bonding groups (e.g., methacrylic acid) to target its amide and carboxyl moieties. Validate selectivity via HPLC or surface plasmon resonance against structurally similar metabolites .

Q. What methodological challenges arise when resolving contradictory data in PAH-metabolite co-occurrence studies?

In metabolite profiling (e.g., LC-MS), PAH may co-elute with compounds like inulobiose or lactosylceramide, complicating peak assignment. Use high-resolution tandem MS (HR-MS/MS) and isotopic labeling to distinguish fragmentation patterns. For example, PAH (C₉H₁₀N₂O₃; m/z 194.0691) shows distinct MS² ions at m/z 120 (C₆H₆NO⁺) and 74 (C₂H₄NO₂⁺) .

Q. How can PAH be integrated into ternary metal complexes for luminescence studies?

PAH acts as a ligand in zinc acetate complexes with 1,10-phenanthroline. Synthesize via hydrothermal methods: combine PAH, Zn(OAc)₂, and phenanthroline in aqueous ethanol (pH 6–7), heat at 120°C for 48 hrs. Characterize luminescence properties using fluorescence spectroscopy; PAH’s aromatic system enhances π-π* transitions .

Q. What protocols validate PAH’s role in arterial stiffness studies despite contradictory hypotheses?

While PAH clearance is independent of arterial stiffness in some models, its co-occurrence with nitric oxide (NO) and malondialdehyde (MDA) suggests oxidative stress pathways. Design longitudinal studies using smokers/non-smokers, measuring PAH clearance alongside biomarkers (e.g., MDA via thiobarbituric acid assay) to isolate confounding variables .

Q. How do TmPAH determinations account for tubular secretion variability in renal disease models?

To measure tubular secretion maxima (TmPAH), elevate plasma PAH to 40–60 mg/100 mL to saturate transporters. Use continuous infusion and sequential blood/urine sampling. Adjust for reduced OAT expression in chronic kidney disease by normalizing TmPAH to GFR (from inulin clearance) .

Q. What analytical standards ensure PAH quantification accuracy in pharmaceutical research?

Use certified reference material (CRM) PAH (≥98% purity) with LC-UV or LC-MS validation. Calibrate against a six-point standard curve (0.1–50 µg/mL). For metabolite interference, employ solid-phase extraction (C18 columns) and ion-pair chromatography (0.1% formic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.